Acid-Catalyzed Deprotection Reactivity: 2-Methyl-2-adamantyl (MAd) vs. 2-Ethyl-2-adamantyl (EAd) Ester
In a direct head-to-head comparison using vinylphenol–adamantyl methacrylate copolymer resists under acidic conditions, the 2-ethyl-2-adamantyl (EAd) protecting group exhibited 2.5‑fold higher reactivity than the 2-methyl-2-adamantyl (MAd) group [1]. This difference is crucial: polymers bearing the MAd ester require a higher acid dose or longer post-exposure bake to achieve equivalent deprotection, translating to lower photospeed but potentially higher contrast (discrimination between exposed and unexposed regions) in a formulated resist.
| Evidence Dimension | Acid-catalyzed deprotection reactivity (relative rate under acidic conditions) |
|---|---|
| Target Compound Data | Reactivity normalized to 1.0 (MAd group in VP-MAdMA copolymer) |
| Comparator Or Baseline | 2-Ethyl-2-adamantyl (EAd) group in VP-EAdMA copolymer: relative reactivity 2.5 |
| Quantified Difference | EAd group is 2.5× more reactive than MAd group |
| Conditions | Vinylphenol–adamantyl methacrylate copolymer films; acidic condition (simulating photoacid generation); evaluated by FT-IR deprotection monitoring (J. Photopolym. Sci. Technol., 2000, 13, 397–403) |
Why This Matters
For procurement, selecting MAd-based norbornene carboxylate over the EAd analog means committing to a resist platform with inherently lower sensitivity but greater thermal latitude during post-exposure bake, directly impacting lithographic process window design.
- [1] Watanabe, K. et al. High etch-resistant EB resists employing adamantyl protective groups and their application for 248-nm lithography. J. Photopolym. Sci. Technol. 2000, 13, 397–403. View Source
